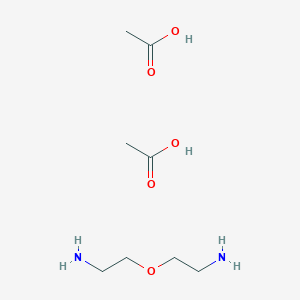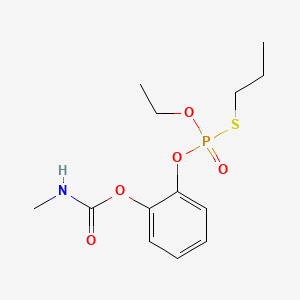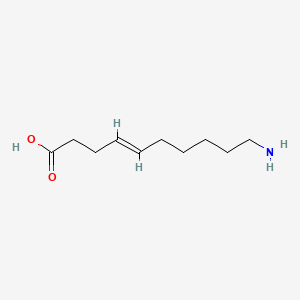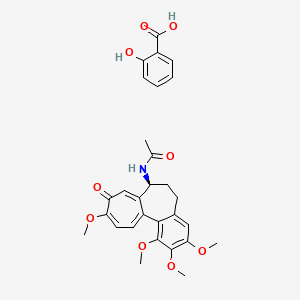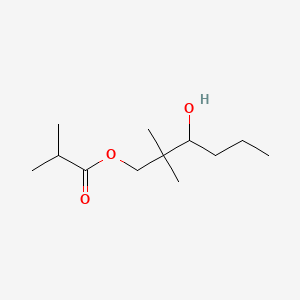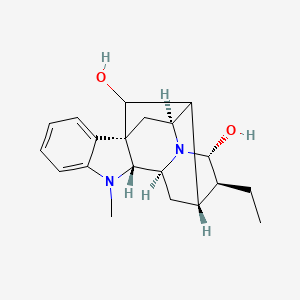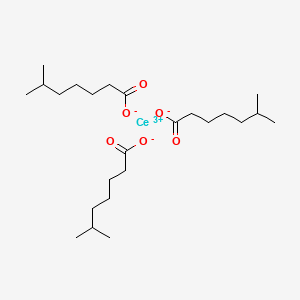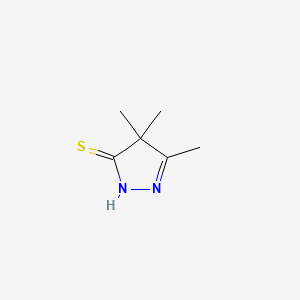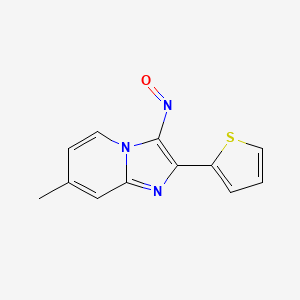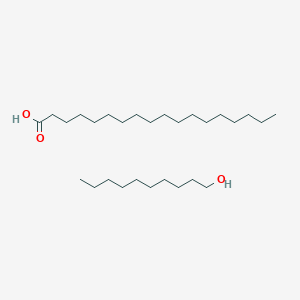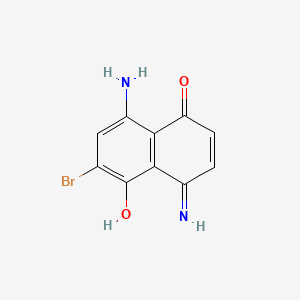
1,4-Bis(1,1-dimethylethyl)-2,5-dimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(1,1-dimethylethyl)-2,5-dimethylcyclohexane is an organic compound with the molecular formula C14H28. It is a derivative of cyclohexane, where two tert-butyl groups and two methyl groups are substituted at the 1,4 and 2,5 positions, respectively. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1,1-dimethylethyl)-2,5-dimethylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(1,1-dimethylethyl)-2,5-dimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a nucleophile.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
1,4-Bis(1,1-dimethylethyl)-2,5-dimethylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals, polymers, and as an additive in lubricants and fuels.
Mécanisme D'action
The mechanism of action of 1,4-Bis(1,1-dimethylethyl)-2,5-dimethylcyclohexane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation, reduction, or substitution. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Di-tert-butylbenzene: A similar compound with tert-butyl groups substituted on a benzene ring.
2,5-Di-tert-butyl-1,4-dimethylbenzene: Another similar compound with tert-butyl and methyl groups substituted on a benzene ring.
Uniqueness
1,4-Bis(1,1-dimethylethyl)-2,5-dimethylcyclohexane is unique due to its cyclohexane backbone, which imparts different steric and electronic properties compared to its benzene analogs. This uniqueness makes it valuable in specific chemical reactions and applications where the cyclohexane structure is advantageous.
Propriétés
Numéro CAS |
94107-84-3 |
|---|---|
Formule moléculaire |
C16H32 |
Poids moléculaire |
224.42 g/mol |
Nom IUPAC |
1,4-ditert-butyl-2,5-dimethylcyclohexane |
InChI |
InChI=1S/C16H32/c1-11-9-14(16(6,7)8)12(2)10-13(11)15(3,4)5/h11-14H,9-10H2,1-8H3 |
Clé InChI |
FQDMLHIUVNVOCP-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(CC1C(C)(C)C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


